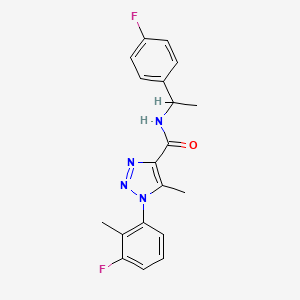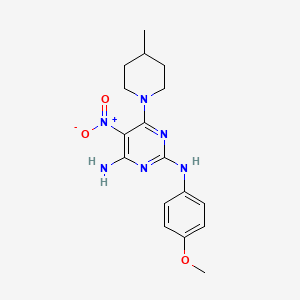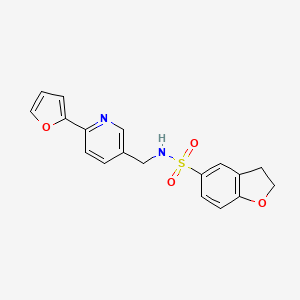![molecular formula C14H17NO3 B2479241 [3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411221-30-0](/img/structure/B2479241.png)
[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone” appears to contain an oxirane (epoxy) group, a methoxy group, a phenyl group, and a pyrrolidin-1-ylmethanone group . These groups could confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aromatic ring (from the phenyl group), an oxirane ring (from the epoxy group), and a pyrrolidine ring (from the pyrrolidin-1-ylmethanone group). The presence of these rings could influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or heat. The phenolic OH group can participate in hydrogen bonding and can be deprotonated under basic conditions . The pyrrolidin-1-ylmethanone group could also participate in various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and carbonyl groups could increase its solubility in polar solvents . The aromatic ring could contribute to its UV-visible absorption spectrum .Safety And Hazards
properties
IUPAC Name |
[3-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-6-1-2-7-15)11-4-3-5-12(8-11)17-9-13-10-18-13/h3-5,8,13H,1-2,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAAQQXPUTWILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Oxiran-2-yl)methoxy]benzoyl}pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2479158.png)


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2479162.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2479167.png)

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2479174.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2479175.png)


![N-[4-(Benzimidazol-1-yl)phenyl]-4-nitrobutanamide](/img/structure/B2479181.png)